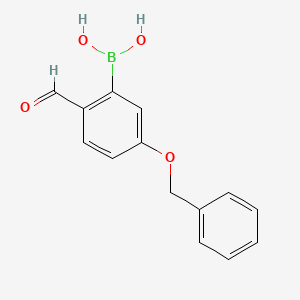

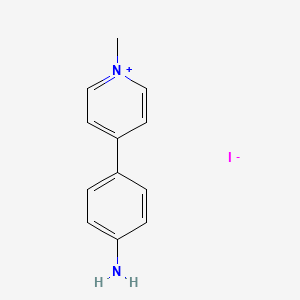

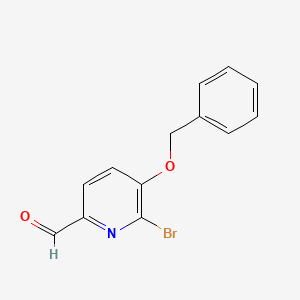

(5-(Benzyloxy)-2-formylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-(Benzyloxy)-2-formylphenyl)boronic acid” is a type of boronic acid derivative. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of chemical and biological applications .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method is the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Another method involves the protodeboronation of pinacol boronic esters .Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. The Suzuki–Miyaura coupling is one of the most significant reactions involving boronic acids . Another reaction involves the protodeboronation of pinacol boronic esters .Applications De Recherche Scientifique

Synthesis in Medicinal Chemistry : (5-(Benzyloxy)-2-formylphenyl)boronic acid and its derivatives are valuable intermediates in medicinal chemistry. For example, the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes, achieved through the Suzuki-Miyaura carbon-carbon cross-coupling reaction, has been shown to be advantageous for drug design (Bölcskei, Német-Hanzelik, & Keglevich, 2022).

Inhibitory Properties in Biochemistry : Aryl and heteroaryl boronic acids, including derivatives of benzyloxyphenyl boronic acid, have been studied for their hormone-sensitive lipase inhibitory properties, which are relevant in the context of metabolic diseases (Ebdrup, Jacobsen, Dhanda Farrington, & Vedsø, 2005).

Application in Organic Synthesis : The synthesis of terphenylboronic acid derivatives and their role in recognizing anomers of 2-deoxyribofuranosides showcases the utility of boronic acids in controlling stereochemistry in synthetic organic reactions (Yamashita, Amano, Shimada, & Narasaka, 1996).

Material Science and Biomedical Applications : Research on the chemistry of boronic acids, including benzyloxyphenyl boronic acid derivatives, has expanded into applications in analytical chemistry, materials’ chemistry, and medicine due to their Lewis acidity and other unique properties (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Drug Delivery Systems : Boronic acid-containing drugs have been encapsulated using polymeric carriers for improved pharmacokinetics and targeted drug release. This approach has been applied in antitumor chemotherapy and boron neutron capture therapy (Kim, Suzuki, & Nagasaki, 2020).

Fluorescent Chemosensors : Boronic acids, including derivatives of benzyloxyphenyl boronic acid, are used in the development of fluorescent chemosensors for detecting biological active substances, which is crucial in disease diagnosis and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-formyl-5-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFDHTIODOFOKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742680 |

Source

|

| Record name | [5-(Benzyloxy)-2-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226773-36-9 |

Source

|

| Record name | [5-(Benzyloxy)-2-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

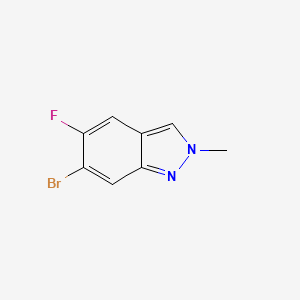

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)

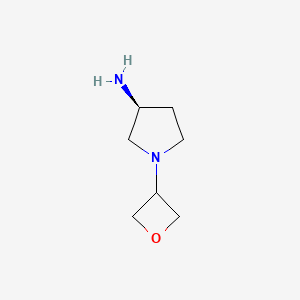

![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)